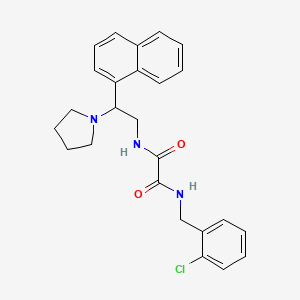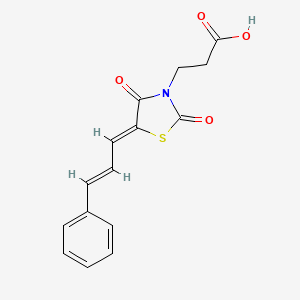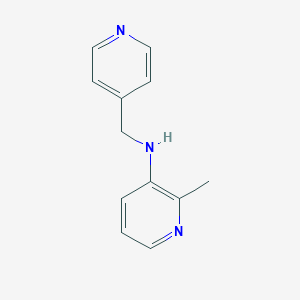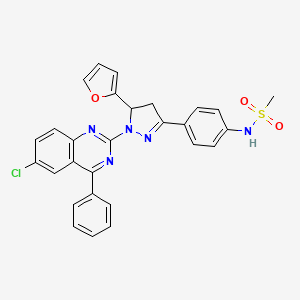
2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate is a useful research compound. Its molecular formula is C22H18ClF3N4O6 and its molecular weight is 526.85. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A significant area of application for derivatives of the compound involves the synthesis and evaluation of their antibacterial activities. Research has shown that compounds structurally related to 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate exhibit moderate to good activity against both gram-positive and gram-negative bacteria, including S. aureus and E. coli. The positive contribution of substituents, indicating an increase in hydrophobicity or steric bulk character, has been noted to enhance antibacterial efficacy (Desai et al., 2008).
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on derivatives to understand the impact of molecular structures on their biological activities. These studies help in the design of compounds with improved antibacterial properties by identifying key structural features that contribute positively to the activity (Desai et al., 2008).
Antimicrobial Properties
The exploration of antimicrobial properties extends beyond antibacterial activity, with studies on azetidine and oxadiazole derivatives revealing significant antimicrobial efficacy. These compounds have been synthesized and screened for activity against a variety of micro-organisms, demonstrating potential as novel antimicrobial agents (Mistry et al., 2009).
Molecular Docking and BSA Binding Studies
Molecular docking and BSA (Bovine Serum Albumin) binding studies provide insights into the interaction mechanisms of these compounds with biological targets, aiding in the understanding of their bioactive potential. Such studies highlight the significance of the multifunctional heterocyclic cores in enhancing bioactivity, pointing towards their utility in developing therapeutics (Virk et al., 2023).
Novel Synthesis Methods
Research into novel synthesis methods for creating derivatives of the compound has been a key focus. These methods aim to improve the efficiency and yield of the synthesis process, making the production of these potentially bioactive compounds more feasible for further study and application (Jaberi et al., 2019).
Eigenschaften
IUPAC Name |
2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4O2.C2H2O4/c21-15-3-1-2-12(8-15)18-26-19(30-27-18)13-9-28(10-13)11-17(29)25-16-6-4-14(5-7-16)20(22,23)24;3-1(4)2(5)6/h1-8,13H,9-11H2,(H,25,29);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQMPWBQUWQSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(((3,4-Difluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553962.png)


![(1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane](/img/structure/B2553970.png)

![2-({2-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2553973.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2553975.png)
![N-(1-hydroxy-3-phenylpropan-2-yl)-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2553976.png)
![2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2553977.png)
